![molecular formula C22H15ClN2O4 B1243397 Cppha CAS No. 693288-97-0](/img/structure/B1243397.png)
Cppha
Overview
Description
Cppha, identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor mGluR5, has been the focus of pharmacology studies due to its unique binding to an allosteric site distinct from other mGluR5 PAMs (Zhao et al., 2007). This highlights its importance in scientific research for understanding receptor modulation and potential therapeutic applications.
Synthesis Analysis
The synthesis of Cppha involved an iterative analog library approach, showcasing the challenges and strategies in developing effective PAMs for mGluR5 (Zhao et al., 2007). Synthesis strategies often require marrying nature's biosynthetic machinery with traditional chemical synthesis approaches to generate molecules with desired properties (Wu & Schultz, 2009).
Molecular Structure Analysis
The development of Cppha and its SAR was crucial in understanding its role as a PAM for mGluR5. Structural analysis through methodologies like CP2K, a software package for electronic structure and molecular dynamics simulations, aids in the detailed examination of molecular structures, enhancing our understanding of their functions and interactions (Kuhne et al., 2020).
Chemical Reactions and Properties
Research into the chemical synthesis of phosphorothioate and phosphorodithioate analogues provides insight into chemical reactions and the properties of compounds similar to Cppha. These analogues demonstrate the complexity and potential biological activity inherent in their structure, which may share similarities with Cppha's chemical behavior and biological effects (Rytczak et al., 2010).
Physical Properties Analysis
The examination of molecular dynamics and electronic structure through software like CP2K offers insights into the physical properties of molecules. Understanding these properties is essential for predicting the behavior of compounds like Cppha in biological systems and their potential therapeutic applications (Kuhne et al., 2020).
Chemical Properties Analysis
The unique chemical properties of Cppha, such as its ability to modulate mGluR5 through allosteric binding, highlight the importance of chemical properties analysis in drug discovery and development. Studies like those on the synthesis and reactivity of compounds provide foundational knowledge for understanding and improving compounds like Cppha (Zhao et al., 2007).
Scientific Research Applications
Photo-Triggerable Depolymerization in Electronic Applications
- Cyclic-poly(phthalaldehyde) (cPPHA) exhibits properties beneficial for photolithography in microfabricated electronics. It is used for its photo-triggerable depolymerization, allowing precise control in manufacturing processes. However, cPPHA's brittleness and thermal sensitivity limit its broader application. Recent research has focused on enhancing its flexibility by incorporating poly (ε-caprolactone) (PCL) through a modified wet spinning method, showing potential in applications like wearable electronics and intelligent textiles (Li et al., 2020).
Biophysics and Bioengineering
- A key area of research in CPPHA involves its role in biophysics and bioengineering, particularly in microfluidic biochips and cloud computing integration. This research is crucial for advancing personalized medicine and enhancing our understanding of diseases like cancer. By integrating cyberphysical systems with biological data, researchers can conduct more collaborative and coordinated molecular biology studies (Ibrahim et al., 2020).
Molecular Bioelectronics and Drug Delivery
- Conjugated polymers (CPs), including CPPHA, are being explored for their potential in molecular bioelectronics. They offer tunable physiochemical properties and mixed conductivity, which are advantageous for biological interactions. Research indicates their use in electrophysiology, tissue engineering, drug release, biosensing, and incorporating (opto)electronic functions in living tissue (Zeglio et al., 2019).
Genomic Association Studies in Cancer Research
- CPPHA plays a role in the analysis of genomic association studies, particularly in cancer research. Its application in cyberphysical systems (CPSs) helps in creating a large-scale experimental framework that enables the integration of CPS with microfluidic biochips for advanced genomic studies. This integration is key for identifying effective cancer treatments and contributes to a more profound understanding of the disease (Ibrahim et al., 2020).
Biotechnology and Genetic Engineering
- In the field of biotechnology and genetic engineering, CPPHA is being examined for its role in developing therapeutic strategies involving engineered proteins. This research aims to introduce druggability into these proteins, making them responsive to small molecules. Such advancements are significant in the context of CRISPR gene editing and other biotechnological applications (Davies et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-[4-chloro-2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4/c23-14-9-10-18(24-20(27)17-7-3-4-8-19(17)26)13(11-14)12-25-21(28)15-5-1-2-6-16(15)22(25)29/h1-11,26H,12H2,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOUABRZSDGGAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433014 | |
Record name | CPPHA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cppha | |
CAS RN |
693288-97-0 | |
Record name | N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693288970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CPPHA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 693288-97-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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